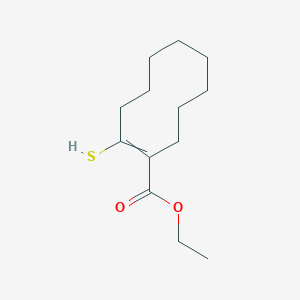![molecular formula C29H20N2O4 B14394633 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 88395-60-2](/img/structure/B14394633.png)
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with two nitrophenyl ethenyl groups attached at the 2 and 7 positions, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and 4-nitrobenzaldehyde.
Condensation Reaction: The fluorene undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form the intermediate product.
Purification: The intermediate product is then purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.
Antimicrobial Activity: The nitrophenyl groups may interact with microbial cell membranes, leading to disruption and cell death.
Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, making it suitable for electronic applications.
Comparison with Similar Compounds
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can be compared with other similar compounds such as:
2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine core instead of fluorene.
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene: Similar structure but with methoxy groups instead of nitro groups.
2,7-Bis[2-(4-dimethylaminophenyl)ethenyl]-9H-fluorene: Similar structure but with dimethylamino groups instead of nitro groups.
These comparisons highlight the unique properties of this compound, such as its strong fluorescence and potential antimicrobial activity, which make it distinct from other related compounds.
Properties
CAS No. |
88395-60-2 |
|---|---|
Molecular Formula |
C29H20N2O4 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene |
InChI |
InChI=1S/C29H20N2O4/c32-30(33)26-11-5-20(6-12-26)1-3-22-9-15-28-24(17-22)19-25-18-23(10-16-29(25)28)4-2-21-7-13-27(14-8-21)31(34)35/h1-18H,19H2 |
InChI Key |
BOJBIVSTATUKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


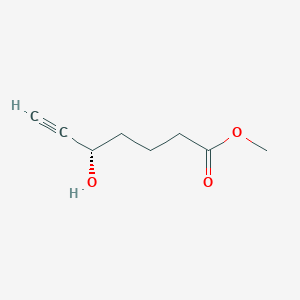
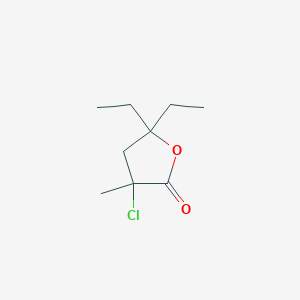
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
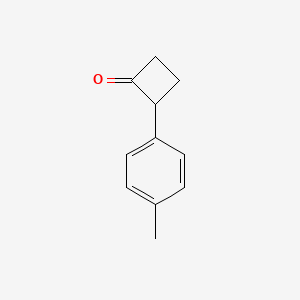
![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

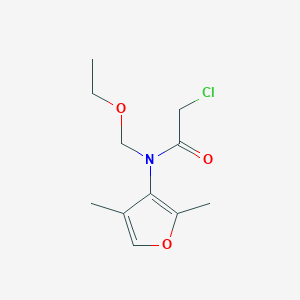
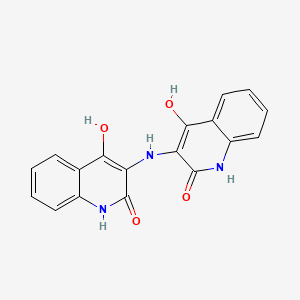
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
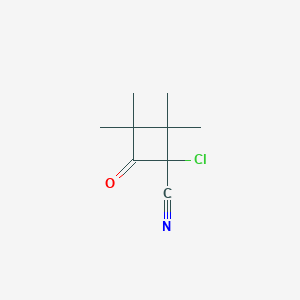
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
